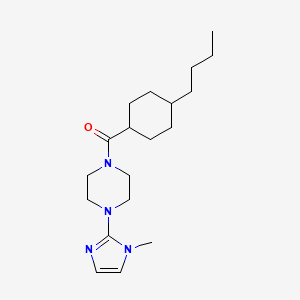![molecular formula C16H20FN5O B6530495 N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide CAS No. 946200-25-5](/img/structure/B6530495.png)
N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide, also known as NFIPA, is a novel small molecule that has been investigated for its potential applications in the field of medicinal chemistry. NFIPA has been studied for its ability to induce apoptosis in cancer cells, act as an anticoagulant, and inhibit the growth of certain bacteria and fungi. In addition, NFIPA has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease.
科学的研究の応用
N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been investigated for its ability to induce apoptosis in cancer cells, act as an anticoagulant, and inhibit the growth of certain bacteria and fungi. In addition, this compound has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide is not yet fully understood, however, it is believed that this compound acts as an inhibitor of certain enzymes involved in the regulation of cell growth and differentiation. In addition, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain proteins involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells, act as an anticoagulant, and inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease.
実験室実験の利点と制限
The synthesis of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide is relatively simple and cost-effective, making it a viable choice for the synthesis of this compound. In addition, this compound has been shown to have a wide range of biological activities, making it an attractive target for further research. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water-soluble and must be dissolved in organic solvents before use. In addition, this compound is not very stable and can degrade quickly when exposed to light or heat.
将来の方向性
The potential future directions of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide are numerous. Further research could focus on the development of new synthesis methods for this compound, as well as the investigation of its mechanism of action. In addition, further research could focus on the development of novel formulations of this compound for the treatment of various diseases. Furthermore, further research could investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Finally, further research could focus on the development of new analytical methods for the detection and quantification of this compound in biological samples.
合成法
The synthesis of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide is achieved through a multi-step process involving the reaction of 3-fluorophenylacetonitrile with 2-methyl-1H-imidazole-4-carboxylic acid in the presence of a base. This reaction is followed by the reaction of the resulting intermediate with piperazine to form this compound. This method is relatively simple and cost-effective, making it a viable choice for the synthesis of this compound.
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-20-6-5-18-16(20)22-9-7-21(8-10-22)12-15(23)19-14-4-2-3-13(17)11-14/h2-6,11H,7-10,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKYNNKLDIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530421.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-(propan-2-yl)-1,3-benzothiazole](/img/structure/B6530423.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530426.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530440.png)
![1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530452.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530460.png)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530465.png)

![ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530481.png)

![2-ethyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)butanamide](/img/structure/B6530507.png)
![4-tert-butyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530529.png)
![2-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6530544.png)